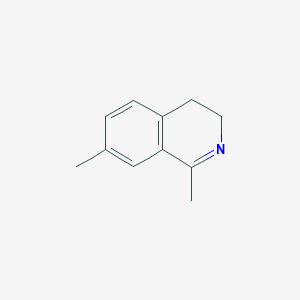

1,7-Dimethyl-3,4-dihydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,7-Dimethyl-3,4-dihydroisoquinoline is a heterocyclic compound belonging to the isoquinoline family. Isoquinolines are a class of nitrogen-containing heterocycles that exhibit a wide range of biological activities. The compound’s structure consists of a dihydroisoquinoline core with two methyl groups attached at the 1 and 7 positions. This unique arrangement imparts specific chemical and biological properties to the molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,7-Dimethyl-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . Another method includes the Pictet-Spengler reaction, which involves the condensation of an arylethylamine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned reactions. The choice of reagents and conditions is tailored to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Synthetic Pathways for Methyl-Substituted Dihydroisoquinolines

While no direct synthesis of 1,7-diMe-DHIQ is documented, methods for synthesizing methyl-substituted analogs involve:

-

Bischler-Napieralski Cyclization : A common route for dihydroisoquinolines, where phenethylamide derivatives undergo cyclization with POCl₃ or Tf₂O . For example, 1,3-dimethyl-6,7-dimethoxy-DHIQ was synthesized via this method from methyleugenol and acetonitrile under acidic conditions .

-

Grignard Additions : Organomagnesium reagents react with ketoamides to form disubstituted tetrahydroisoquinolines, as demonstrated for 1,1-dialkyl derivatives .

Table 1: Representative Yields for Methylated Dihydroisoquinolines

| Compound | Method | Yield (%) | Reference |

|---|---|---|---|

| 1,3-Dimethyl-6,7-dimethoxy-DHIQ | Ritter reaction + PTSA | 74.92 | |

| 6,7-Dimethoxy-1-methyl-DHIQ | Cyclization with H₂SO₄ | 72 | |

| 1,1-Diethyl-DHIQ | Grignard + PTSA cyclization | 85–90 |

Oxidation and Functionalization Reactions

Dihydroisoquinolines undergo oxidation to isoquinolines or functionalization at the nitrogen or aromatic ring:

-

Oxidation : 3,3-Dimethyl-DHIQ derivatives are oxidized to isoquinolinones using mCPBA or K₃Fe(CN)₆ .

-

N-Alkylation : N-alkylation with methyl groups is achieved via reductive amination or direct alkylation (e.g., using methyl iodide) .

-

Electrophilic Substitution : Methyl groups at position 1 or 3 direct electrophilic attacks to the para position of the aromatic ring, as seen in bromination or nitration of similar compounds .

Table 2: Reactivity Trends in Methylated Dihydroisoquinolines

Biological Activity and Pharmacological Relevance

While not directly studied for 1,7-diMe-DHIQ, methylated dihydroisoquinolines exhibit:

-

Smooth Muscle Modulation : 1,1-Disubstituted derivatives show contractile activity comparable to papaverine .

-

Anticonvulsant Effects : 1-Methyl-1-phenyl-DHIQ derivatives demonstrate NMDA receptor antagonism .

Challenges and Research Gaps

No direct studies on 1,7-diMe-DHIQ highlight critical gaps:

-

Synthetic Routes : Existing methods for 1,3- or 6,7-substituted derivatives require adaptation for 1,7-dimethyl analogs.

-

Reactivity Studies : The steric and electronic effects of dual methyl groups at positions 1 and 7 remain unexplored.

Applications De Recherche Scientifique

1,7-Dimethyl-3,4-dihydroisoquinoline has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1,7-Dimethyl-3,4-dihydroisoquinoline and its derivatives involves interaction with various molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access . Others may interact with receptors, modulating their activity and influencing cellular signaling pathways . The specific pathways and targets depend on the structural modifications of the compound.

Comparaison Avec Des Composés Similaires

1,7-Dimethyl-3,4-dihydroisoquinoline can be compared with other isoquinoline derivatives such as:

1,2,3,4-Tetrahydroisoquinoline: This compound is fully saturated and lacks the double bond present in this compound, resulting in different chemical reactivity and biological activity.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: The presence of methoxy groups at positions 6 and 7 imparts additional steric and electronic effects, influencing the compound’s pharmacological properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. The presence of methyl groups at positions 1 and 7 distinguishes it from other isoquinoline derivatives and contributes to its distinct properties .

Propriétés

Formule moléculaire |

C11H13N |

|---|---|

Poids moléculaire |

159.23 g/mol |

Nom IUPAC |

1,7-dimethyl-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C11H13N/c1-8-3-4-10-5-6-12-9(2)11(10)7-8/h3-4,7H,5-6H2,1-2H3 |

Clé InChI |

HEQVGVUQFVOMNI-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(CCN=C2C)C=C1 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.